1-(2,2-Difluoropropoxy)-4-ethynyl-2-methylbenzene
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Overview
Description
1-(2,2-Difluoropropoxy)-4-ethynyl-2-methylbenzene is an organic compound characterized by the presence of a difluoropropoxy group, an ethynyl group, and a methyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Difluoropropoxy)-4-ethynyl-2-methylbenzene typically involves the following steps:
Preparation of 2,2-Difluoropropanol: This intermediate can be synthesized by the reaction of 2,2-difluoropropane with a suitable oxidizing agent.
Formation of 1-(2,2-Difluoropropoxy)-4-iodobenzene: The 2,2-difluoropropanol is reacted with 4-iodophenol under basic conditions to form the ether linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Difluoropropoxy)-4-ethynyl-2-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The ethynyl group can participate in nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The ethynyl group can be reduced to form alkenes or alkanes.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or lithium diisopropylamide in aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Scientific Research Applications
1-(2,2-Difluoropropoxy)-4-ethynyl-2-methylbenzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-(2,2-Difluoropropoxy)-4-ethynyl-2-methylbenzene involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The difluoropropoxy group may enhance the compound’s stability and bioavailability, allowing it to effectively reach its molecular targets.
Comparison with Similar Compounds
Similar Compounds
1-(2,2-Difluoropropoxy)-4-iodobenzene: Similar structure but with an iodine atom instead of an ethynyl group.
1-(2,2-Difluoropropoxy)-4-methylbenzene: Lacks the ethynyl group, making it less reactive in certain types of chemical reactions.
Uniqueness
The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
1-(2,2-difluoropropoxy)-4-ethynyl-2-methylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2O/c1-4-10-5-6-11(9(2)7-10)15-8-12(3,13)14/h1,5-7H,8H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKTOSSBEMKYWEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C#C)OCC(C)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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